molecular formula C20H25NO6S2 B12139898 butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate

butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B12139898
M. Wt: 439.5 g/mol
InChI Key: ULNKOHTTXYQHMQ-FOWTUZBSSA-N
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Description

Butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 3,4,5-trimethoxybenzylidene substituent at the C5 position of the thiazolidinone ring. The propanoate ester moiety (butyl chain) further modulates solubility and bioavailability.

Properties

Molecular Formula

C20H25NO6S2

Molecular Weight

439.5 g/mol

IUPAC Name

butyl 3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C20H25NO6S2/c1-5-6-9-27-17(22)7-8-21-19(23)16(29-20(21)28)12-13-10-14(24-2)18(26-4)15(11-13)25-3/h10-12H,5-9H2,1-4H3/b16-12+

InChI Key

ULNKOHTTXYQHMQ-FOWTUZBSSA-N

Isomeric SMILES

CCCCOC(=O)CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S

Canonical SMILES

CCCCOC(=O)CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by esterification with butyl bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzylidene moiety .

Scientific Research Applications

Butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The trimethoxybenzylidene moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Moiety

  • Target Compound: The 3,4,5-trimethoxybenzylidene group provides strong electron-donating effects, increasing polarity and solubility compared to non-polar substituents.
  • (5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e): Features a benzodioxolylmethylene group, which introduces steric bulk and moderate electron-withdrawing effects. This compound exhibits a lower yield (21%) during synthesis compared to other analogues, possibly due to steric hindrance .
  • Its XLogP3 value (2.9) suggests moderate lipophilicity, contrasting with the target compound’s higher polarity .
  • The carboxylic acid substituent enhances water solubility but may reduce membrane permeability .

Core Modifications

  • (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate: Lacks the propanoate ester chain, reducing lipophilicity. The hydroxyl group increases hydrogen-bonding capacity, as evidenced by its crystallographic characterization .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 9e Ethyl Thiophene Derivative Chlorophenyl Derivative
Molecular Weight ~435.5 g/mol (estimated) 456.5 g/mol 327.4 g/mol 449.9 g/mol
Melting Point/Decomposition Not reported 178–246°C (decomp.) Not reported Not reported
XLogP3 ~3.1 (estimated) Not reported 2.9 ~3.5 (estimated)
1H-NMR Features δ 3.8–3.9 (s, 9H, OCH3), 7.5–7.7 (CH=) δ 6.10 (s, CH2), 7.70 (s, CH=) δ 7.55 (thiophene H) δ 7.33–7.38 (Cl-substituted Ar H)
Solubility Moderate in polar aprotic solvents Low (precipitates in ethanol) High (ethyl ester enhances liposol.) Low (carboxylic acid may dimerize)

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